N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a thieno[3,4-c]pyrazole core, and a pyrrolidinylsulfonylbenzamide moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound’s structure suggests that it may bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets involved would depend on the specific biological context and require further experimental validation .
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-3-(2,3-dimethoxyphenyl)acrylamide: This compound shares the chlorophenyl group but differs in its overall structure and functional groups.
3-(2-chlorophenyl)-N’-(3-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide: Another compound with a chlorophenyl group, but with a different core structure and functional groups.
3-(2-chloro-3-methoxyphenyl)-N-cyclopentyl-2-propenamide: Similar in having a chlorophenyl group, but with distinct structural differences.
Uniqueness
N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to its combination of a thieno[3,4-c]pyrazole core with a pyrrolidinylsulfonylbenzamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4S2/c23-16-4-3-5-17(12-16)27-21(19-13-32(29)14-20(19)25-27)24-22(28)15-6-8-18(9-7-15)33(30,31)26-10-1-2-11-26/h3-9,12H,1-2,10-11,13-14H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVSZNYVUFTATR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CS(=O)CC4=NN3C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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